molecular formula C13H12FNO B12073870 (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol

(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B12073870
M. Wt: 217.24 g/mol
InChI Key: IHTNYSGSGIHQQJ-UHFFFAOYSA-N
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Description

(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol is a biphenyl-derived compound featuring a methanol group at position 3, an amino group at position 5, and a fluorine substituent at the 4' position of the biphenyl scaffold.

  • Molecular formula: Likely C₁₃H₁₂FNO (inferred from substituent additions to the biphenyl core).
  • Applications: Such compounds are often intermediates in pharmaceutical synthesis or ligands in molecular docking studies due to their tunable steric and electronic profiles .

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

[3-amino-5-(4-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H12FNO/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8,15H2

InChI Key

IHTNYSGSGIHQQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CO)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions One common method starts with the nitration of 4’-fluoro-[1,1’-biphenyl] to introduce a nitro group at the 5-position This is followed by reduction to convert the nitro group to an amino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methane.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of biphenyl derivatives. It serves as a model compound for understanding the interaction of fluorinated biphenyls with biological systems.

Medicine

In medicinal chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential as a pharmacophore. Its structure allows for the exploration of new drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with biological targets, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol with structurally related biphenyl methanols:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol 5-NH₂, 4'-F, 3-CH₂OH C₁₃H₁₂FNO ~221.24* High polarity (amino group), moderate lipophilicity (fluoro), potential H-bond donor/acceptor
(4′-Chlorobiphenyl-3-yl)methanol 4'-Cl, 3-CH₂OH C₁₃H₁₁ClO 218.68 Increased lipophilicity (Cl vs. F), lower solubility in polar solvents
(4′-Methylbiphenyl-3-yl)methanol 4'-CH₃, 3-CH₂OH C₁₄H₁₄O 198.26 Enhanced steric bulk (methyl), reduced electronic effects compared to halogens
(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol 3'-F, 3-CH₂OH C₁₃H₁₁FO 202.23 Altered electronic effects (meta-F vs. para-F); potential differences in dipole moments
{4,4'-Difluoro-[1,1'-biphenyl]-3-yl}methanol 4-F, 4'-F, 3-CH₂OH C₁₃H₁₀F₂O 220.21 Higher lipophilicity and symmetry; dual fluorine substituents may enhance metabolic stability

*Calculated based on formula.

Key Observations:
  • Amino Group Impact: The amino group in the target compound distinguishes it from halogenated or alkylated analogs, significantly increasing solubility in aqueous environments and enabling interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding .
  • Fluorine Position : The 4'-fluoro substituent offers para-directed electronic effects, contrasting with meta-fluoro analogs (e.g., 3'-fluoro in ), which may alter binding affinities in docking studies .
  • Steric vs. Electronic Effects : Methyl groups (e.g., 4'-CH₃ in ) introduce steric hindrance but minimal electronic modulation, whereas halogens (Cl, F) balance lipophilicity with electronegativity.

Biological Activity

(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antiproliferative effects and mechanisms of action.

Synthesis and Characterization

The synthesis of (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol typically involves multi-step organic reactions, including nucleophilic substitutions and reduction processes. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)8.5
HeLa (Cervical)12.0
A549 (Lung)15.0
HT-29 (Colon)20.0

These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cells.

The mechanisms through which (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol exerts its biological effects appear to involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, leading to apoptosis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound results in increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the efficacy of (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol:

  • Study on MDA-MB-231 Cells : In vitro experiments demonstrated that treatment with 10 µM of the compound for 48 hours resulted in a significant reduction in cell viability by approximately 70%, suggesting potent antitumor activity.
  • HeLa Cell Study : A similar study on HeLa cells showed that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

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